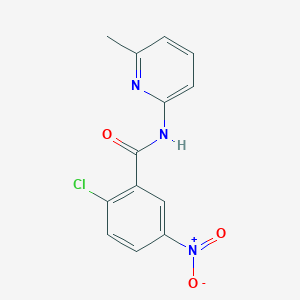
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide, also known as Linezolid, is a synthetic antibiotic used to treat bacterial infections. It was first approved by the FDA in 2000 and has since been used to treat a variety of infections caused by Gram-positive bacteria.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents Development
Oxazolidinone Antibacterial Agents : Research on oxazolidinones, a class of antimicrobials, has shown their potential in inhibiting bacterial protein synthesis. Novel oxazolidinone analogs such as U-100592 and U-100766 demonstrated effective in vitro antibacterial activities against a variety of human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Selective Inhibitors Development : A study on 1,2,3-triazoles as oxazolidinone derivatives found them to be effective antibacterials with reduced activity against monoamine oxidase A, indicating a potential for improved safety profiles in antibacterial therapy (Reck et al., 2005).
Energetic Materials Research
- N-O Building Blocks for Energetic Materials : Research on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives demonstrated their potential as high-performance energetic materials. These new molecules exhibited high density and excellent detonation properties, suggesting potential applications in energetic materials (Zhang & Shreeve, 2014).
Synthetic Chemistry and Molecular Structure
Synthesis and Structure of Derivatives : Studies in synthetic chemistry have explored the synthesis and molecular structure of various derivatives. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides showed potential anticancer activity (Sławiński et al., 2012).
Electrochemical Synthesis : An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 was achieved, demonstrating a mild and environmentally friendly synthetic route (Feroci et al., 2005).
Therapeutic Potential and Applications
Anticancer and Anti-HCV Agents : Celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrated promising activities in various assays, highlighting the versatility of these compounds in therapeutic applications (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors : Novel benzenesulfonamide derivatives were synthesized as selective inhibitors of carbonic anhydrase IX with potential anticancer activity. These compounds showed selective inhibition and promising results in various cancer cell lines (Suthar et al., 2013).
Wirkmechanismus
Target of Action
The compound, also known as N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide, is an oxazolidinone class antibiotic . The primary targets of this compound are certain Gram-positive bacterial infections .
Mode of Action
This compound inhibits bacterial protein synthesis . It is effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By inhibiting this pathway, it prevents the bacteria from producing essential proteins, which ultimately leads to their death .
Pharmacokinetics
Similar compounds in the oxazolidinone class, such as tedizolid, have been shown to have good oral bioavailability .
Result of Action
The result of the compound’s action is the effective treatment of certain Gram-positive bacterial infections . It is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .
Cellular Effects
The cellular effects of this compound are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .
Dosage Effects in Animal Models
As this compound is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTUXTONIUWKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)
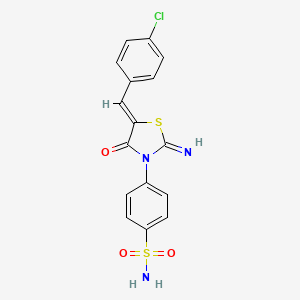
![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
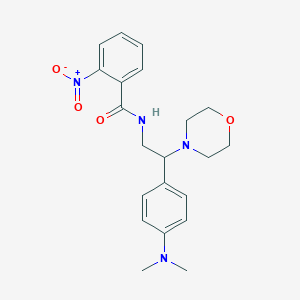

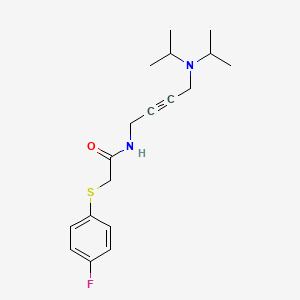

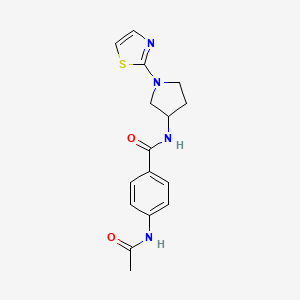

![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
